molecular formula C16H23N5O3 B1220132 Cyclo(N-methyltyrosylarginyl) CAS No. 83481-39-4

Cyclo(N-methyltyrosylarginyl)

Cat. No.: B1220132
CAS No.: 83481-39-4
M. Wt: 333.39 g/mol
InChI Key: KYHXMYWZVDKAAH-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo(N-methyltyrosylarginyl) is a cyclic dipeptide comprising N-methyltyrosine and arginine residues linked via an amide bond to form a diketopiperazine (DKP) structure. Cyclic dipeptides are known for enhanced metabolic stability compared to linear peptides due to conformational rigidity, and N-methylation (as in the tyrosine residue here) further improves protease resistance and bioavailability .

Key features inferred from analogs:

  • Molecular weight: Estimated ~333–350 g/mol (based on cyclo(tyrosylarginyl) at 319.36 g/mol with added N-methyl group).
  • Structural motifs: Aromatic tyrosine (hydroxyl group) and cationic arginine (guanidine group) may confer unique solubility and receptor-binding properties.
  • Biological relevance: Similar cyclic dipeptides exhibit antimicrobial, cytotoxic, or signaling activities .

Properties

CAS No.

83481-39-4

Molecular Formula

C16H23N5O3

Molecular Weight

333.39 g/mol

IUPAC Name

2-[3-[(2S,5S)-5-[(4-hydroxyphenyl)methyl]-4-methyl-3,6-dioxopiperazin-2-yl]propyl]guanidine

InChI

InChI=1S/C16H23N5O3/c1-21-13(9-10-4-6-11(22)7-5-10)14(23)20-12(15(21)24)3-2-8-19-16(17)18/h4-7,12-13,22H,2-3,8-9H2,1H3,(H,20,23)(H4,17,18,19)/t12-,13-/m0/s1

InChI Key

KYHXMYWZVDKAAH-STQMWFEESA-N

SMILES

CN1C(C(=O)NC(C1=O)CCCN=C(N)N)CC2=CC=C(C=C2)O

Isomeric SMILES

CN1[C@H](C(=O)N[C@H](C1=O)CCCN=C(N)N)CC2=CC=C(C=C2)O

Canonical SMILES

CN1C(C(=O)NC(C1=O)CCCN=C(N)N)CC2=CC=C(C=C2)O

Synonyms

cyclo NMTA
cyclo(N-Me-Tyr-Arg)
cyclo(N-methyl-Tyr-Arg)
cyclo(N-methyltyrosylarginyl)
cyclo(N-methyltyrosylarginyl), (2R-trans)-isomer
cyclo(N-MeTyr-Arg)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Cyclo(N-methyltyrosylarginyl) with structurally related cyclic dipeptides:

Compound Name Amino Acid Residues Modifications Molecular Weight (g/mol) Key Properties Biological Activity Source/Reference
Cyclo(N-methyltyrosylarginyl) N-methyltyrosine, arginine N-methylation ~333–350* High LogP (lipophilicity) Hypothesized antimicrobial Inferred
Cyclo(tyrosylarginyl) Tyrosine, arginine None 319.36 LogP: 1.03; PSA: 142.83 Neurotransmitter modulation
Cyclo(Leucyl-prolyl) Leucine, proline None 210.27 LogP: 1.47; HMDB biomarker Biomarker for metabolic disorders
Cyclo(L-Ile-L-Pro) Isoleucine, proline None 224.30 Cytotoxic at 100 μg/mL Anticancer activity
Cyclo(Pro-Arg) Proline, arginine None 255.30 High solubility (polar residues) Unknown

*Estimated based on cyclo(tyrosylarginyl) with added N-methyl group.

Key observations :

  • Arginine-containing cyclic dipeptides (e.g., cyclo(Pro-Arg)) exhibit higher polarity due to the guanidine group, whereas leucine/proline-based analogs are more hydrophobic .

Analytical Characterization

  • UPLC-HRMS : Used to confirm structures of cyclo(Leu-Leu) and pulcherriminic acid .
  • NMR spectroscopy : Critical for resolving cyclic conformations (e.g., cyclo(tyrosylarginyl) δ: 9.94 ppm for NH groups) .
  • Stable isotope labeling: Validates amino acid incorporation in microbial-derived DKPs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.